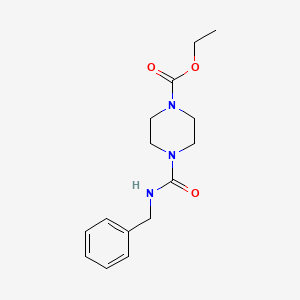

N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

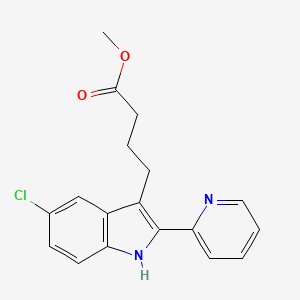

“N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide”, also known as sulfoxaflor, is a chemical compound that has become increasingly popular in scientific experimentation due to its potential applications in various fields. It is a derivative of pyrazole, a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms .

Synthesis Analysis

Pyrazole nucleus is synthesized with various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach . Harigae et al. reported synthesizing 3,5-disubstituted pyrazoles in one pot with good yields using a regioselective method . 3,5-disubstituted 1H-pyrazoles were also produced using propargylic alcohols, the reduced form of ynones .Molecular Structure Analysis

The molecular formula of “N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide” is C10H19N3O4S2 and it has a molecular weight of 309.4. Pyrazole refers to both an unsaturated parent chemical and a family of simple aromatic ring organic compounds of the heterocyclic diazole series, which are distinguished by a 5-member ring structure made up of two nitrogen atoms in the neighboring position and three carbon atoms in the central position .Chemical Reactions Analysis

Pyrazoles have recently been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The synthesized 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1-phenyl-1H-pyrazole and 4-[(hexylsulfanyl)methyl]-3,5-dimethyl-1H-pyrazole were found to be efficient complexing agents for palladium(II) .科学的研究の応用

Insecticidal Activity

- Synthesis and Insecticidal Activity: Novel pyrazole methanesulfonates, including derivatives like N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, have demonstrated significant insecticidal activity with varying levels of acute mammalian toxicity. These compounds are particularly potent against certain insects, making them potentially valuable in agricultural and pest control applications (Finkelstein & Strock, 1997).

Medicinal Chemistry

- Bioanalytical Standard in Clinical Trials: The preparation of deuterated versions of compounds structurally related to N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide has been described for use as bioanalytical standards in clinical trials. These modifications are crucial for accurate and reliable drug monitoring in clinical settings (Rozze & Fray, 2009).

Chemical Synthesis

- Development of Efficient Synthesis Methods: Research has been conducted to develop efficient methods for synthesizing heterocyclic sulfonamides and sulfonyl fluorides, including pyrazole-4-sulfonamides. This demonstrates the compound's relevance in the field of organic synthesis and medicinal chemistry (Tucker, Chenard, & Young, 2015).

Enzyme Inhibition

- Carbonic Anhydrase Inhibition: Certain sulfonamide derivatives, including pyrazole-based compounds, have been studied for their potential to inhibit carbonic anhydrase, an enzyme important in various physiological processes. This research indicates potential therapeutic applications in diseases where modulation of enzyme activity is beneficial (Ozmen Ozgun et al., 2019).

Antimicrobial Properties

- Antibacterial Activity: Novel pyrazolopyrimidines incorporated with sulfonamido groups, which are structurally similar to N,N-diethyl-1-methanesulfonyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide, have shown promising antibacterial activity. This suggests potential applications in developing new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).

作用機序

Target of Action

The primary targets of HMS3516C13 are currently under investigation. Pyrazole-bearing compounds, which include HMS3516C13, are known for their diverse pharmacological effects .

Mode of Action

It’s known that pyrazole derivatives can interact with various biological targets, leading to changes in cellular functions .

Biochemical Pathways

Pyrazole derivatives have been shown to impact a variety of biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

The compound has a molecular weight of 231.32 g/mol , which may influence its absorption and distribution

Result of Action

The molecular and cellular effects of HMS3516C13’s action are currently under investigation. Pyrazole derivatives have been shown to have potent antileishmanial and antimalarial activities , suggesting that HMS3516C13 may also have similar effects.

Action Environment

The action, efficacy, and stability of HMS3516C13 can be influenced by various environmental factors. For instance, the compound’s melting point is 78°C , which may affect its stability under different temperature conditions

特性

IUPAC Name |

N,N-diethyl-3,5-dimethyl-1-methylsulfonylpyrazole-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4S2/c1-6-12(7-2)19(16,17)10-8(3)11-13(9(10)4)18(5,14)15/h6-7H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBSNZMCWUYIAMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)S(=O)(=O)C1=C(N(N=C1C)S(=O)(=O)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(adamantane-1-carbonyl)-4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]piperazine](/img/structure/B2434002.png)

![2-(4-chlorophenoxy)-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)acetamide](/img/structure/B2434003.png)

![(Z)-1'-(3-(3,4-dimethoxyphenyl)acryloyl)spiro[chroman-2,4'-piperidin]-4-one](/img/structure/B2434005.png)

![3,4-difluoro-N-[2-(2-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2434006.png)

![4-(4-fluorophenyl)-6-(4-methoxybenzyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2434009.png)

![2-(1-chloroethyl)-5,6-dimethyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2434015.png)

![1-(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)-2-(2-methyl-1H-indol-3-yl)ethane-1,2-dione](/img/structure/B2434016.png)

![N-(3-acetylphenyl)-5-[(4-methylphenoxy)methyl]furan-2-carboxamide](/img/structure/B2434017.png)